N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(isopropylsulfonyl)benzamide

Lipophilicity optimization Blood-brain barrier penetration Drug-likeness profiling

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(isopropylsulfonyl)benzamide (CAS 941913-55-9) is a synthetic small molecule comprising a central 1,3,4-oxadiazole heterocycle N-linked to a 4-(isopropylsulfonyl)benzamide moiety and C-substituted at the 5-position with a 2,4-dimethylphenyl group. Its molecular formula is C20H21N3O4S with a molecular weight of 399.47 g/mol.

Molecular Formula C20H21N3O4S
Molecular Weight 399.47
CAS No. 941913-55-9
Cat. No. B2979711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(isopropylsulfonyl)benzamide
CAS941913-55-9
Molecular FormulaC20H21N3O4S
Molecular Weight399.47
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C(C)C)C
InChIInChI=1S/C20H21N3O4S/c1-12(2)28(25,26)16-8-6-15(7-9-16)18(24)21-20-23-22-19(27-20)17-10-5-13(3)11-14(17)4/h5-12H,1-4H3,(H,21,23,24)
InChIKeyWOHOVPWCZYSWLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(isopropylsulfonyl)benzamide (CAS 941913-55-9): Core Structural Identity and Procurement-Relevant Physicochemical Profile


N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(isopropylsulfonyl)benzamide (CAS 941913-55-9) is a synthetic small molecule comprising a central 1,3,4-oxadiazole heterocycle N-linked to a 4-(isopropylsulfonyl)benzamide moiety and C-substituted at the 5-position with a 2,4-dimethylphenyl group [1]. Its molecular formula is C20H21N3O4S with a molecular weight of 399.47 g/mol. Computed physicochemical descriptors include XLogP3 = 3.3, topological polar surface area (TPSA) = 111 Ų, one hydrogen bond donor, six hydrogen bond acceptors, and five rotatable bonds [1]. The compound belongs to the broader class of 1,3,4-oxadiazole sulfonamide/benzamide hybrids, a scaffold recognized in medicinal chemistry literature for multi-target enzyme inhibition and anticancer potential [2][3].

Why In-Class 1,3,4-Oxadiazole Benzamides Cannot Be Interchanged with N-(5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(isopropylsulfonyl)benzamide


Within the 1,3,4-oxadiazole benzamide chemical space, subtle variations in aryl substitution on the oxadiazole C5 position and the nature of the sulfonyl group on the benzamide ring produce pronounced differences in enzyme inhibition potency, isoform selectivity, and pharmacokinetic properties. For example, in a series of N-substituted sulfonyl amides bearing the 1,3,4-oxadiazole motif, acetylcholinesterase (AChE) Ki values spanned a 2.3-fold range (23.11–52.49 nM) and human carbonic anhydrase II (hCA II) Ki values spanned a 13-fold range (9.33–120.80 nM) across only ten closely related analogues (6a–j) [1]. Similarly, in 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazole series, antibacterial and antioxidant potencies varied substantially depending on the specific aryl and arylsulfonyl pairing [2]. These data demonstrate that even conservative structural modifications—such as altering the dimethylphenyl substitution pattern from 2,4- to 3,4-dimethylphenyl, or replacing the isopropylsulfonyl with a methylsulfonyl group—can alter biological activity by an order of magnitude. Therefore, generic substitution within this class without compound-specific validation is scientifically unsound.

Quantitative Differentiation Evidence for N-(5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(isopropylsulfonyl)benzamide vs. Closest Structural Analogs


Physicochemical Differentiation: Lipophilicity (XLogP3) and Polar Surface Area vs. Phenyl-Substituted Analog

The target compound (CAS 941913-55-9) possesses a computed XLogP3 of 3.3 and TPSA of 111 Ų, reflecting the combined contributions of the 2,4-dimethylphenyl group on the oxadiazole ring and the isopropylsulfonyl substituent on the benzamide [1]. The dimethyl substitution on the phenyl ring increases lipophilicity relative to the unsubstituted phenyl analog 4-(isopropylsulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (CAS 941913-59-3; MW = 371.41, C18H17N3O4S), which is commercially available at 98% purity . The additional two methyl groups and increased carbon count (C20 vs. C18) shift the target compound into a more favorable lipophilicity window for central nervous system (CNS) drug discovery (optimal XLogP range: 2–4), while the maintained TPSA below 140 Ų supports passive blood-brain barrier permeability potential.

Lipophilicity optimization Blood-brain barrier penetration Drug-likeness profiling

Enzyme Inhibitory Potential: Class-Level Evidence from Structurally Congeneric N-Substituted Sulfonyl Amide Oxadiazoles

Although direct enzyme inhibition data for CAS 941913-55-9 have not been published in peer-reviewed literature, structurally congeneric N-substituted sulfonyl amides incorporating the 1,3,4-oxadiazole motif (compounds 6a–j in Güleç et al., 2022) demonstrated potent nanomolar-range inhibition against three therapeutically relevant enzymes: acetylcholinesterase (AChE, Ki range: 23.11–52.49 nM), human carbonic anhydrase I (hCA I, Ki range: 18.66–59.62 nM), and human carbonic anhydrase II (hCA II, Ki range: 9.33–120.80 nM) [1]. Compounds 6a, 6d, and 6h were identified as orally bioavailable, highly selective, and brain-preferentially distributed AChE and hCA inhibitors. In a related BRENDA enzyme database entry, 4-benzoyl-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide—which shares the identical oxadiazole-2,4-dimethylphenyl core—showed 13% enzyme inhibition at 10 µM [2], indicating that the core scaffold is competent for enzyme target engagement. The isopropylsulfonyl substituent on the target compound is expected to further modulate potency and isoform selectivity, as the sulfonamide/sulfonyl pharmacophore is a well-established zinc-binding group in carbonic anhydrase inhibition.

Acetylcholinesterase inhibition Carbonic anhydrase inhibition Enzyme inhibitor screening

Anticancer Activity of the 2,4-Dimethylphenyl-1,3,4-Oxadiazole Scaffold: Class-Level Evidence from NCI-60 Panel Screening

The 2,4-dimethylphenyl substituent on the 1,3,4-oxadiazole ring has been independently validated as an anticancer-enhancing group in the NCI-60 human tumor cell line panel. In Ahsan et al. (2014), N-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (compound 4s) exhibited a mean growth percent (GP) of 62.61 across the full NCI-60 panel, with pronounced sensitivity in MDA-MB-435 melanoma (GP = 15.43), K-562 leukemia (GP = 18.22), T-47D breast cancer (GP = 34.27), and HCT-15 colon cancer (GP = 39.77) cell lines [1]. Compound 4u, N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine, displayed the most potent single-line activity with GP = 6.82 against MDA-MB-435 [1]. These data demonstrate that the 2,4-dimethylphenyl substitution on the oxadiazole ring confers broad-spectrum anticancer activity, which is relevant to the target compound given its identical 2,4-dimethylphenyl-oxadiazole motif.

Anticancer drug discovery NCI-60 screening Cytotoxicity profiling

Positional Isomer Differentiation: 2,4-Dimethylphenyl vs. 3,4-Dimethylphenyl Substitution on the Oxadiazole Ring

The closely related positional isomer N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(isopropylsulfonyl)benzamide (CAS not specified; MW = 399.47, C20H21N3O4S) is listed by multiple vendors . In the study of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles by Boddapati et al. (2022), the 3,4-dimethylphenyl-substituted compound 2-(3,4-dimethylphenyl)-5-tosyl-1,3,4-oxadiazole was identified as one of the most potent antibacterial agents among the ten tested compounds [1]. However, the antibacterial activity of the 2,4-dimethylphenyl regioisomer was not reported in that study, highlighting a critical data gap: the position of methyl groups on the phenyl ring (2,4- vs. 3,4-) can substantially alter electronic distribution, steric hindrance, and target binding. Without comparative data, the 2,4-dimethylphenyl isomer (CAS 941913-55-9) represents a distinct chemical entity that cannot be assumed to share the biological profile of the 3,4-dimethylphenyl analog.

Structure-activity relationship Regioisomer comparison Antibacterial screening

High-Priority Research and Procurement Application Scenarios for N-(5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(isopropylsulfonyl)benzamide (CAS 941913-55-9)


Oncology Lead Discovery: NCI-60 Panel Screening of a 2,4-Dimethylphenyl-Oxadiazole-Sulfonamide Hybrid

Based on the validated broad-spectrum anticancer activity of the 2,4-dimethylphenyl-1,3,4-oxadiazole scaffold in the NCI-60 panel—where compound 4s demonstrated mean GP = 62.61 with pronounced sensitivity in melanoma, leukemia, breast, and colon cancer lines [1]—CAS 941913-55-9 is a rational candidate for NCI-60 single-dose and five-dose screening. The isopropylsulfonylbenzamide appendage, absent in the published oxadiazol-2-amine series, may confer enhanced solubility, altered subcellular distribution, or kinase inhibitory activity. Procurement of 10–50 mg at ≥95% purity is recommended for initial cytotoxicity profiling against the NCI-60 panel or a focused panel of melanoma (MDA-MB-435), leukemia (K-562), breast (T-47D), and colon (HCT-15) cell lines, with direct comparison to the unsubstituted phenyl analog (CAS 941913-59-3) as a negative control for the dimethylphenyl contribution .

CNS Drug Discovery: Evaluation as an Acetylcholinesterase and Carbonic Anhydrase Inhibitor with Brain Penetration Potential

The congeneric N-substituted sulfonyl amide oxadiazole series (6a–j) reported by Güleç et al. (2022) showed potent AChE inhibition (Ki 23.11–52.49 nM) and hCA I/II inhibition (Ki 9.33–120.80 nM), with lead compounds 6a, 6d, and 6h identified as orally bioavailable and brain-preferentially distributed [2]. CAS 941913-55-9, with its computed XLogP3 of 3.3 and TPSA of 111 Ų [3], falls within the favorable CNS drug-like space (XLogP 2–4; TPSA < 140 Ų). Researchers focused on Alzheimer's disease (AChE), glaucoma or epilepsy (hCA), or anti-obesity (hCA) indications should procure this compound for head-to-head enzyme inhibition assays against the published 6a–j series, using the reported assay conditions (Ellman's method for AChE; stopped-flow CO2 hydration for hCA) to generate the first direct Ki data for this specific chemotype.

Structure-Activity Relationship (SAR) Expansion: Probing Regioisomeric Effects of Dimethylphenyl Substitution on Biological Activity

The existence of the 3,4-dimethylphenyl positional isomer and the demonstrated antibacterial potency of 3,4-dimethylphenyl-substituted oxadiazoles in the Boddapati et al. (2022) series [4] create a compelling SAR opportunity. Procurement of both CAS 941913-55-9 (2,4-dimethylphenyl) and its 3,4-dimethylphenyl isomer enables a systematic regioisomeric comparison across enzyme inhibition (AChE, hCA I/II), antibacterial, and cytotoxicity assays. Such a paired study would elucidate the precise contribution of methyl group positioning on target engagement, selectivity, and ADME properties—information that is currently absent from the literature and that would support rational lead optimization of this chemotype.

Chemical Biology Tool Compound: Kinase Inhibition Profiling Based on Sulfonyl-Benzamide Pharmacophore

The isopropylsulfonylbenzamide substructure present in CAS 941913-55-9 is structurally related to known kinase inhibitor pharmacophores, and vendor annotations suggest potential kinase inhibitory activity [3]. Although no peer-reviewed kinome profiling data are available for this compound, it is suitable as a tool compound for broad-panel kinase inhibition screening (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) to identify its molecular target(s). The compound's unique combination of a 2,4-dimethylphenyl-oxadiazole core and an isopropylsulfonylbenzamide moiety distinguishes it from previously profiled oxadiazole-based kinase inhibitors, and positive hits would establish a new chemotype for kinase drug discovery programs.

Quote Request

Request a Quote for N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(isopropylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.